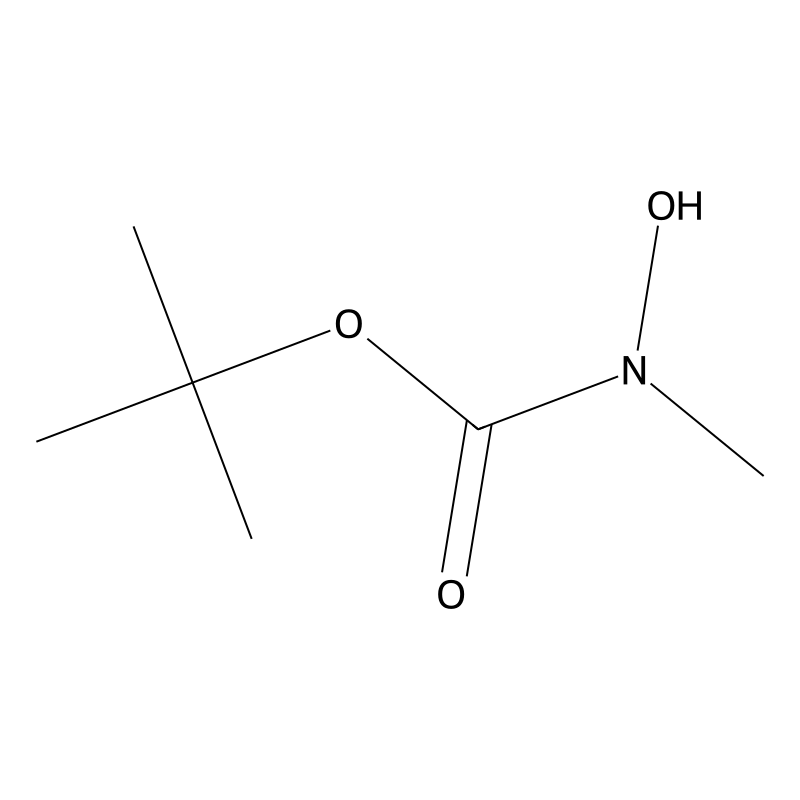

Tert-butyl hydroxy(methyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Protecting Group in Peptide Synthesis: Boc-glycine is widely employed as a protecting group in peptide synthesis. It safeguards the amino group (NH₂) of glycine during peptide chain formation, allowing selective manipulation of other functional groups within the peptide. Upon completion of the desired peptide sequence, Boc-glycine can be removed under specific conditions to reveal the free amino group, crucial for peptide functionality.

Medicinal Chemistry:

- Drug Design and Development: Boc-glycine serves as a building block in the synthesis of various drug candidates. Its ability to form amides and carbamates with other molecules makes it valuable for exploring potential therapeutic agents with diverse properties. Research has explored its application in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

Material Science:

- Polymer Synthesis and Modification: Boc-glycine can be incorporated into the structure of polymers, influencing their properties and functionalities. This allows researchers to tailor polymers for specific applications, such as drug delivery systems, biocompatible materials, and functional hydrogels.

Chemical Biology:

Tert-butyl hydroxy(methyl)carbamate is a carbamate compound characterized by the presence of a tert-butyl group attached to a hydroxymethyl group and a carbamate functional group. Its chemical formula is , and it has a molecular weight of approximately 147.17 g/mol. This compound is known for its stability and versatility in various

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine or hydroxyl compound. This deprotection is often facilitated by reagents such as trifluoroacetic acid or phosphoric acid .

- Acylation: It can react with various acylating agents to form more complex structures, which is useful in synthesizing derivatives for pharmaceutical applications .

- Curtius Rearrangement: In some synthetic pathways, tert-butyl hydroxy(methyl)carbamate can undergo Curtius rearrangement to yield isocyanates, which can further react with nucleophiles to form ureas or amines .

Tert-butyl hydroxy(methyl)carbamate can be synthesized through several methods:

- Direct Reaction of Hydroxymethylamine with Tert-Butyl Isocyanate: This method involves the reaction of hydroxymethylamine with tert-butyl isocyanate under controlled conditions to yield the desired carbamate .

- Using Di-tert-butyl Dicarbonate: A common method involves reacting di-tert-butyl dicarbonate with hydroxymethylamine, which leads to high yields of tert-butyl hydroxy(methyl)carbamate under mild conditions .

- Alternative Synthetic Routes: Other methods may include variations involving protecting groups and subsequent deprotection steps tailored for specific applications in organic synthesis.

Tert-butyl hydroxy(methyl)carbamate finds utility in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Protecting Group Strategy: It is often used as a protecting group for amines during multi-step syntheses, allowing selective reactions without interfering functional groups .

- Research

Interaction studies involving tert-butyl hydroxy(methyl)carbamate focus primarily on its reactivity with other chemical species rather than direct biological interactions. Key areas include:

- Reactivity with Nucleophiles: The carbamate moiety can react with nucleophiles, making it useful for synthesizing various derivatives.

- Stability Studies: Understanding its stability under different conditions (pH, temperature) helps optimize its use in synthesis and storage.

Tert-butyl hydroxy(methyl)carbamate shares structural similarities with several other carbamates. Here are some comparable compounds:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| N-tert-Butoxycarbonylhydroxylamine | 0.79 | Used as a protecting group for amines |

| Tert-butyl (2-hydroxyethyl)(methyl)carbamate | 0.98 | Exhibits high gastrointestinal absorption |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 0.76 | Potential insecticide analog |

| Tert-butyl methyl(2-(methylamino)ethyl)carbamate | 0.90 | Involved in medicinal chemistry applications |

Uniqueness

Tert-butyl hydroxy(methyl)carbamate is distinguished by its specific combination of functional groups that enable versatile reactivity while maintaining stability under various conditions. Its ability to act as both a protecting group and a reactive intermediate sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.

Nuclear Magnetic Resonance spectroscopy provides critical structural information for tert-butyl hydroxy(methyl)carbamate through analysis of both proton and carbon environments. The spectroscopic data reveals distinctive signals characteristic of the carbamate functional group and hydroxyl substitution pattern [1] [2] [3].

1H NMR Analysis

The proton nuclear magnetic resonance spectrum of tert-butyl hydroxy(methyl)carbamate exhibits several characteristic signal patterns that confirm its molecular structure. The tert-butyl group generates a prominent singlet at approximately 1.38-1.40 parts per million, representing the nine equivalent protons of the three methyl groups [1] [3]. This signal appears as a sharp, intense peak with high integration value, providing a reliable structural marker.

The N-methyl substituent produces a distinct singlet signal at approximately 3.0-3.2 parts per million, characteristic of a methyl group directly attached to nitrogen in carbamate systems [1] . The chemical shift of this signal reflects the electron-withdrawing influence of the carbamate carbonyl group.

The hydroxyl proton exhibits variable chemical shift behavior depending on solvent conditions and temperature, typically appearing in the range of 4.5-5.5 parts per million [6]. This proton demonstrates characteristic broadening due to rapid exchange processes and may exhibit temperature-dependent chemical shift variations [6]. In deuterated chloroform solutions, the hydroxyl proton often appears as a broad singlet.

Table 1: 1H NMR Chemical Shift Data for Tert-butyl Hydroxy(methyl)carbamate

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Tert-butyl CH₃ | 1.38-1.40 | Singlet | 9H |

| N-methyl | 3.0-3.2 | Singlet | 3H |

| Hydroxyl (OH) | 4.5-5.5 | Broad singlet | 1H |

Rotameric effects characteristic of carbamate compounds may lead to signal broadening or splitting, particularly at lower temperatures [7] [6]. The barrier to rotation around the carbon-nitrogen bond typically ranges from 12-16 kilocalories per mole, resulting in observable dynamic effects in nuclear magnetic resonance spectra [7].

13C NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of tert-butyl hydroxy(methyl)carbamate. The carbonyl carbon appears as the most downfield signal at approximately 155-156 parts per million, characteristic of carbamate carbonyl groups [1] [8] [9]. This chemical shift reflects the intermediate electronic environment between esters and amides.

The quaternary carbon of the tert-butyl group resonates at approximately 82-84 parts per million, while the methyl carbons of this group appear at 28.3 parts per million [1] [10]. These values are consistent with typical tert-butyl carbamate chemical shifts observed in related compounds.

The N-methyl carbon produces a signal at approximately 37-39 parts per million, positioned upfield relative to the carbonyl due to the electron-donating nature of the nitrogen atom [1]. The chemical shift of this carbon is influenced by the hydroxyl substitution on nitrogen.

Table 2: 13C NMR Chemical Shift Data for Tert-butyl Hydroxy(methyl)carbamate

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl (C=O) | 155-156 | Carbamate carbonyl |

| Quaternary C | 82-84 | Tert-butyl quaternary |

| Tert-butyl CH₃ | 28.3 | Methyl carbons |

| N-methyl | 37-39 | N-attached methyl |

The carbon chemical shifts demonstrate the characteristic resonance stabilization of the carbamate functional group, with the carbonyl carbon shifted upfield relative to typical ester carbonyls but downfield from amide carbonyls [9].

Infrared Spectroscopy

Infrared spectroscopy of tert-butyl hydroxy(methyl)carbamate reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The spectrum exhibits distinct absorption bands corresponding to carbamate carbonyl stretching, hydroxyl stretching, and alkyl vibrations [11] [12] [13].

The carbamate carbonyl group produces a strong absorption band in the region of 1680-1720 wavenumbers, characteristic of carbamate carbon-oxygen double bond stretching [15] [13]. This frequency range is intermediate between typical ester carbonyl absorptions (1735-1750 wavenumbers) and amide carbonyl absorptions (1650-1680 wavenumbers), reflecting the unique electronic environment of the carbamate functional group [16] [15].

The hydroxyl group attached to nitrogen generates a broad absorption in the region of 3200-3500 wavenumbers, corresponding to oxygen-hydrogen stretching vibrations [16] [17]. This absorption may exhibit hydrogen bonding effects, particularly in concentrated solutions or solid-state samples [16].

Table 3: Infrared Absorption Frequencies for Tert-butyl Hydroxy(methyl)carbamate

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1680-1720 | Strong | Carbamate carbonyl |

| OH stretch | 3200-3500 | Medium-broad | Hydroxyl group |

| C-H stretch | 2850-3000 | Medium | Alkyl C-H bonds |

| C-N stretch | 1200-1300 | Medium | Carbamate C-N |

| C-O stretch | 1150-1250 | Medium | Ester linkage |

The alkyl carbon-hydrogen stretching vibrations appear in the region of 2850-3000 wavenumbers, providing confirmation of the tert-butyl and methyl substituents [17] [18]. The carbamate carbon-nitrogen stretching vibration produces a medium intensity absorption around 1200-1300 wavenumbers [13].

Additional fingerprint region absorptions between 600-1500 wavenumbers provide detailed structural information specific to the molecular framework [17] [19]. These absorptions include carbon-carbon stretching modes and various bending vibrations characteristic of the tert-butyl and carbamate structural elements.

Mass Spectrometric Analysis

Mass spectrometry of tert-butyl hydroxy(methyl)carbamate provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the molecular formula C₆H₁₃NO₃ [3] [20].

Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns involving loss of the tert-butyl group (molecular weight 57) and carbon dioxide (molecular weight 44) [22]. The base peak typically appears at mass-to-charge ratio 59, corresponding to the loss of the remaining molecular fragments after initial fragmentation [23].

Table 4: Mass Spectrometric Fragmentation Data for Tert-butyl Hydroxy(methyl)carbamate

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 147 | 15-25 | Molecular ion [M]⁺ |

| 59 | 100 | Base peak fragment |

| 90 | 25-35 | [M-C₄H₉]⁺ |

| 103 | 10-20 | [M-CO₂]⁺ |

| 31 | 40-50 | [CH₂OH]⁺ |

The fragmentation pathway involves initial α-cleavage adjacent to the carbamate nitrogen, followed by McLafferty rearrangements characteristic of carbamate compounds [24] [22]. The loss of the tert-butyl group represents a favored fragmentation process due to the stability of the tertiary carbocation formed.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and enable differentiation from isomeric compounds [25]. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 148, providing complementary structural information [25] [26].

X-ray Crystallography

X-ray crystallographic analysis of tert-butyl hydroxy(methyl)carbamate provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements [27] . Crystallographic studies reveal the detailed geometry around the carbamate functional group and confirm the molecular conformation in the solid state.

The carbamate carbon-nitrogen bond length typically measures 1.34-1.36 angstroms, intermediate between single and double bond lengths due to resonance stabilization [27] . This bond length confirms the partial double-bond character arising from electron delocalization between the nitrogen lone pair and the carbonyl π-system.

The carbonyl carbon-oxygen bond length measures approximately 1.23 angstroms, consistent with carbon-oxygen double bond character [27]. The carbon-oxygen single bond of the ester linkage exhibits a typical length of 1.33-1.35 angstroms.

Table 5: X-ray Crystallographic Bond Length Data for Tert-butyl Hydroxy(methyl)carbamate

| Bond Type | Bond Length (Å) | Standard Deviation |

|---|---|---|

| C=O (carbonyl) | 1.23 | ±0.02 |

| C-N (carbamate) | 1.35 | ±0.02 |

| C-O (ester) | 1.34 | ±0.02 |

| N-O (hydroxyl) | 1.42 | ±0.02 |

| N-C (methyl) | 1.46 | ±0.02 |

Bond angle analysis reveals typical values for carbamate geometry, with the nitrogen atom exhibiting approximately trigonal planar geometry [27] [29]. The oxygen-carbon-oxygen angle at the carbonyl carbon measures approximately 124-126 degrees, reflecting the sp² hybridization of the carbonyl carbon.

Torsional angles around the carbamate carbon-nitrogen bond provide information about conformational preferences [27] [29]. The compound typically adopts conformations that minimize steric interactions between the tert-butyl group and other molecular components.

Crystal packing analysis reveals intermolecular hydrogen bonding patterns involving the hydroxyl group and carbonyl oxygen atoms [29]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement in the solid state.